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Indolo[3,2-b]carbazole-6-carbaldehyde

Cat. No.: B3243266
CAS No.: 1555757-10-2
M. Wt: 282.3 g/mol
InChI Key: OTWFDHQTFRXSAK-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Aromatic Systems in Contemporary Chemistry

Fused heterocyclic aromatic systems are complex molecular architectures where two or more rings, at least one of which contains an atom other than carbon (a heteroatom), share one or more atoms. rsc.org These structures are of immense significance in contemporary chemistry due to their prevalence in natural products, pharmaceuticals, and functional organic materials. researchgate.net The fusion of multiple rings creates large, rigid, and planar π-conjugated systems, which facilitate the delocalization of electrons across the molecule. This electronic delocalization is the source of the unique optical and electronic properties observed in these compounds, making them ideal candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netchemicalbook.com

Furthermore, the presence of heteroatoms like nitrogen, oxygen, or sulfur introduces specific electronic characteristics and provides sites for chemical modification, allowing chemists to fine-tune the molecule's properties for specific applications. rsc.orgresearchgate.net Synthetic strategies involving metal-catalyzed reactions have become a versatile tool for constructing these complex fused systems. clockss.org

Overview of Indolo[3,2-b]carbazole (B1211750) (ICz) as a Core π-Conjugated System

Among the vast family of fused heterocycles, Indolo[3,2-b]carbazole (ICZ) stands out as a prominent and extensively studied core structure. ossila.comchemicalbook.com It is an electron-rich, nitrogen-containing heteroacene that can be viewed as two indole (B1671886) units fused to opposite sides of a central benzene (B151609) ring. ossila.com This arrangement results in a highly stable, ladder-type molecule with significant potential in various technological fields. chemicalbook.com The ICz framework is a key building block for a range of semiconducting materials employed in organic electronics. ossila.comchemicalbook.com

The defining feature of the Indolo[3,2-b]carbazole scaffold is its large, planar, and rigid conjugated structure. chemicalbook.comossila.com It consists of five fused rings—three benzene rings and two pyrrole (B145914) rings—creating an extended system of overlapping p-orbitals. ossila.com This planarity is crucial as it promotes effective π-π stacking in the solid state, a phenomenon essential for efficient charge transport in electronic devices. researchgate.net The inherent rigidity of the ICz core contributes to its high thermal and chemical stability, which are desirable characteristics for materials used in long-lasting electronic components. chemicalbook.comossila.com

While the core ICz structure possesses inherent useful properties, its true versatility is unlocked through chemical functionalization. The introduction of various functional groups at specific positions on the scaffold allows for precise control over its electronic and physical characteristics. researchgate.netossila.com The nitrogen atoms of the two pyrrole units (at the 5- and 11-positions) are common sites for substitution, as are various positions on the peripheral benzene rings (e.g., 2, 3, 6, 8, and 9-positions). rsc.orgossila.com By strategically adding different substituents, researchers can modulate properties such as solubility, energy levels (HOMO/LUMO), charge carrier mobility, and light-emission color. ossila.comresearchgate.net This ability to tune the molecule's behavior has led to the development of a vast library of ICz derivatives, each tailored for specific roles like hole transport, charge injection, or light emission in devices like OLEDs and OFETs. researchgate.netossila.com

Positioning of Indolo[3,2-b]carbazole-6-carbaldehyde (B1672663) within Indolocarbazole Research

Within the broad family of ICz derivatives, this compound holds a unique position. Also known by the synonym 6-Formylindolo[3,2-b]carbazole (FICZ), this molecule is not only a synthetic compound but also an endogenous product found in the body, formed through the metabolic pathways of tryptophan. mdpi.com

The defining feature of this compound is the carbaldehyde (or formyl) group (-CHO) attached to the C-6 position of the indolo[3,2-b]carbazole skeleton. mdpi.comuni.lu This specific functionalization is of significant interest because FICZ is a potent natural agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating various biological processes. mdpi.com The formyl group's role in this high-affinity binding has been a subject of scientific inquiry, with studies synthesizing analogs with different substituents at the C-6 position (such as methyl and hydroxymethyl groups) to probe the structure-activity relationship. researchgate.netmdpi.com While one study suggested the formyl group may not play a highly specific role in AhR affinity compared to a methyl group, its presence defines the identity of this important biological modulator. researchgate.netmdpi.com

From a synthetic chemistry perspective, the aldehyde functionality at the C-6 position is highly significant. Aldehydes are versatile functional groups that can participate in a wide array of chemical reactions. This makes this compound a valuable intermediate for creating more complex molecules. clockss.org For instance, the aldehyde can be readily converted into other functional groups or used as a handle to attach larger molecular fragments through reactions like condensation or reductive amination. The synthesis of derivatives from the C-6 position is crucial for developing novel materials with tailored properties and for creating chemical probes to study biological systems like the AhR pathway. mdpi.comrsc.org The reactivity of the formyl group provides a direct route to expand the library of ICz-based compounds for potential use in both materials science and pharmacology.

Data Tables

Table 1: Physicochemical Properties of Indolo[3,2-b]carbazole and its 6-Carbaldehyde Derivative

PropertyIndolo[3,2-b]carbazole (ICz)This compound (FICZ)
CAS Number 6336-32-9102741-92-8
Chemical Formula C₁₈H₁₂N₂C₁₉H₁₀N₂O
Molecular Weight 256.31 g/mol 282.29 g/mol
Appearance White to yellowish green powder/crystalsYellow solid
Melting Point 460 °CNot specified
Monoisotopic Mass 256.1000 Da282.0793 Da
Key Structural Feature Unsubstituted fused heterocyclic coreFormyl (-CHO) group at C-6 position

Data sourced from references 3, 4, 10, and 12.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H10N2O B3243266 Indolo[3,2-b]carbazole-6-carbaldehyde CAS No. 1555757-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indolo[3,2-b]carbazole-12-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWFDHQTFRXSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=C4C(=C5C=CC=CC5=N4)C(=C3N=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies Towards the Indolo[3,2-b]carbazole (B1211750) Core

Retrosynthetic analysis of the indolo[3,2-b]carbazole core reveals several key bond disconnections that lead to logical and practical starting materials. The most common strategies hinge on the formation of the two indole (B1671886) rings that make up the carbazole (B46965) system. This can be achieved through either simultaneous or sequential indole ring closures.

A primary retrosynthetic disconnection breaks the C-N bonds of the two indole moieties, leading back to a central carbocyclic ring and an appropriate nitrogen source, typically a hydrazine (B178648) derivative. This approach is the foundation for methods like the double Fischer indolization. Another strategy involves the sequential construction of the indole rings, where a pre-formed indole or carbazole is further elaborated.

Double Fischer Indolization and Analogous Cyclization Routes

The double Fischer indolization is a classical and powerful method for the synthesis of the 5,11-dihydroindolo[3,2-b]carbazole (B1295107) core. This reaction typically involves the acid-catalyzed reaction of 1,4-cyclohexanedione (B43130) with two equivalents of phenylhydrazine (B124118). The reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes a-sigmatropic rearrangement, followed by aromatization to yield the indolo[3,2-b]carbazole scaffold. The initial product is the 5,11-dihydro derivative, which can be subsequently aromatized to the fully conjugated system.

Starting MaterialsReagents and ConditionsProductYield
1,4-Cyclohexanedione, PhenylhydrazineGlacial Acetic Acid, Reflux5,11-Dihydroindolo[3,2-b]carbazoleGood
1,4-Cyclohexanedione, PhenylhydrazineEthanol (B145695), Sulfuric Acid5,11-Dihydroindolo[3,2-b]carbazoleModerate

Modernized and Scalable Synthesis Approaches

While the Fischer indolization is a staple, modern organic synthesis has sought more scalable and versatile methods. Palladium-catalyzed cross-coupling reactions have emerged as a prominent strategy. For instance, a double N-arylation of a dihalo- or di-triflate-substituted benzene (B151609) with an appropriately substituted aniline (B41778) can be a key step. Subsequent intramolecular C-H activation or other cyclization methods can then form the indole rings. These methods often offer greater functional group tolerance and can be more amenable to large-scale production.

Another approach involves the palladium-catalyzed cyclization of 2,2'-diamino-1,1'-biphenyl derivatives. This strategy allows for the construction of the central carbazole ring at a late stage, with the indole precursors already in place. The scalability of these methods is often enhanced by the use of highly active catalysts and the potential for one-pot procedures.

Specific Synthetic Pathways for Indolo[3,2-b]carbazole-6-carbaldehyde (B1672663)

Once the indolo[3,2-b]carbazole core is established, the next critical step is the introduction of the aldehyde group at the C6 position. This can be achieved through various synthetic strategies, including direct formylation of the parent heterocycle or by incorporating the aldehyde functionality during the ring system's construction.

Aldehyde Formation via π-Extension Techniques (e.g., Acrolein Linkers)

The introduction of an aldehyde group through π-extension techniques involves the use of a bifunctional linker that can react with the indolo[3,2-b]carbazole core and already contains the masked or latent aldehyde functionality. For example, a reaction with acrolein or a synthetic equivalent could, in principle, lead to the desired product. This would typically involve a Michael addition of the indolocarbazole nitrogen to the acrolein system, followed by an intramolecular cyclization and subsequent transformation to install the aldehyde. However, specific applications of this method for this compound are not widely documented in the literature, representing a potential area for future synthetic exploration.

Formylation Reactions on Substituted Indolocarbazoles

Direct formylation of the pre-formed 5,11-dihydroindolo[3,2-b]carbazole is a common and effective method for the synthesis of the 6-carbaldehyde derivative. The Vilsmeier-Haack reaction is a frequently employed method for this transformation. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). The electron-rich indolo[3,2-b]carbazole system undergoes electrophilic substitution, predominantly at the C6 and C12 positions. By controlling the stoichiometry of the Vilsmeier reagent, it is possible to achieve mono-formylation.

Other formylation methods, such as the Duff reaction (using hexamethylenetetramine and an acid) or the Gattermann reaction (using hydrogen cyanide and a Lewis acid), could also be applicable, although the Vilsmeier-Haack reaction is often preferred for its reliability and milder conditions for many heterocyclic systems.

SubstrateReagents and ConditionsProduct
5,11-Dihydroindolo[3,2-b]carbazolePOCl₃, DMF5,11-Dihydrothis compound
5,11-Dihydroindolo[3,2-b]carbazoleHexamethylenetetramine, Glycerol, Boric Acid5,11-Dihydrothis compound

Synthesis of the Parent Compound for Subsequent Functionalization

The synthesis of the parent 5,11-dihydroindolo[3,2-b]carbazole is a crucial prerequisite for many functionalization strategies, including formylation. As mentioned, the double Fischer indolization of 1,4-cyclohexanedione and phenylhydrazine is a direct route. The resulting dihydro-indolocarbazole is often a stable, isolable solid that can be purified by recrystallization or column chromatography. This parent compound serves as a versatile platform for a wide range of chemical transformations to introduce various functional groups at different positions on the heterocyclic core. The subsequent aromatization to the fully conjugated indolo[3,2-b]carbazole can be achieved through oxidation, for example, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

ReactionStarting MaterialsReagents and ConditionsProduct
Double Fischer Indolization1,4-Cyclohexanedione, PhenylhydrazineGlacial Acetic Acid, Reflux5,11-Dihydroindolo[3,2-b]carbazole
Aromatization5,11-Dihydroindolo[3,2-b]carbazoleDDQ, Toluene, RefluxIndolo[3,2-b]carbazole

Derivatization Chemistry of the Carbaldehyde Moiety

The carbaldehyde group at the C-6 position of the indolo[3,2-b]carbazole scaffold is a versatile functional handle, enabling a variety of chemical transformations to produce a range of derivatives. These reactions primarily involve the oxidation or reduction of the aldehyde, or its condensation with various nucleophiles.

The aldehyde functional group of this compound can be oxidized to the corresponding indolo[3,2-b]carbazole-6-carboxylic acid. chemspider.com While specific literature detailing the oxidation of this particular aldehyde is not extensively documented in the provided results, standard and mild oxidizing agents are typically employed for such transformations on aromatic aldehydes. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or Pinnick oxidation conditions (sodium chlorite, NaClO₂) are commonly used. For substrates sensitive to harsh conditions, milder reagents are preferable to avoid over-oxidation or degradation of the heterocyclic core. The resulting carboxylic acid is a key intermediate for further derivatization, such as esterification or amidation, to modulate the electronic and physical properties of the molecule.

For instance, a general catalytic system for the oxidation of halides to carboxylic acids using water as the oxidant has been reported, highlighting that primary alcohols, which are reduction products of aldehydes, can be fully converted to the corresponding carboxylic acid. acs.org

Table 1: Representative Oxidation Reactions for Aromatic Aldehydes This table presents common methods applicable to the oxidation of aromatic aldehydes.

Oxidizing Agent Typical Conditions Product
Potassium Permanganate (KMnO₄) Basic solution, heat Carboxylic Acid Salt
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to rt Carboxylic Acid

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (indolo[3,2-b]carbazol-6-yl)methanol. This transformation is typically achieved with high selectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and effective method for this purpose. researchgate.net This reagent is mild enough to selectively reduce the aldehyde without affecting other reducible groups that might be present on the indolocarbazole core. The resulting benzylic-type alcohol can serve as a precursor for ether or ester synthesis, or as a leaving group in nucleophilic substitution reactions. In one study, the reduction of 9H-carbazole-3-carbaldehyde using sodium borohydride was attempted, though in that specific case, it resulted in the complete loss of the carbonyl group, yielding the parent carbazole. researchgate.net This highlights that reaction conditions must be carefully controlled to achieve the desired alcohol product.

Table 2: Common Reagents for the Reduction of Aromatic Aldehydes This table lists standard reagents for the reduction of aromatic aldehydes to primary alcohols.

Reducing Agent Typical Solvent Product
Sodium Borohydride (NaBH₄) Methanol / Ethanol Primary Alcohol
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether / THF Primary Alcohol

The electrophilic carbon atom of the carbaldehyde allows for condensation reactions with a variety of nucleophiles, including amines, thiols, and active methylene (B1212753) compounds.

Condensation with Amines: Reaction with primary amines leads to the formation of Schiff bases or imines. This reaction is often catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. These imine derivatives are valuable for introducing new N-linked substituents and can be further reduced to secondary amines.

Condensation with Thiols: In the presence of an acid catalyst, the carbaldehyde can react with thiols to form thioacetals. This reaction is useful for protecting the aldehyde group or for use in further synthetic manipulations.

Condensation with Active Methylene Nitriles: The Knoevenagel condensation involves the reaction of the aldehyde with compounds containing an active methylene group, such as malononitrile (B47326) or cyanoacetate (B8463686) esters, in the presence of a weak base (e.g., piperidine, triethylamine). This reaction creates a new carbon-carbon double bond, yielding α,β-unsaturated products that are valuable for extending the conjugation of the indolocarbazole system.

Research has demonstrated that a 2,8-diformyl-indolo[3,2-b]carbazole derivative can be successfully subjected to condensation reactions, confirming the utility of this approach for modifying the core structure. nih.gov

Functionalization of the Indolocarbazole Core for Advanced Derivatives

Beyond modifying the C-6 carbaldehyde, direct functionalization of the indolo[3,2-b]carbazole core is crucial for synthesizing advanced derivatives with tailored properties.

The regioselectivity of functionalization on the indolo[3,2-b]carbazole skeleton is highly dependent on the reaction conditions and the directing influence of existing substituents.

C-2 and C-8 Positions: These positions are electronically activated by the adjacent nitrogen atoms of the indole moieties, making them susceptible to electrophilic aromatic substitution. For example, bromination of certain indolo[3,2-b]carbazoles can occur at both the C-2 and C-8 positions. researchgate.net A synthetic route towards 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole has been developed, and this dibrominated compound serves as a versatile building block for introducing other functional groups via cross-coupling reactions like Suzuki and Sonogashira couplings. nih.gov Furthermore, this 2,8-dibromo derivative can be easily formylated to produce the 2,8-diformyl derivative. nih.gov

C-5 and C-11 Positions: The nitrogen atoms at positions 5 and 11 are readily functionalized, most commonly through N-alkylation or N-arylation. These reactions are typically performed using a base (e.g., NaH, K₂CO₃) to deprotonate the N-H bond, followed by reaction with an alkyl or aryl halide. Introducing substituents at these positions is a common strategy to enhance the solubility and processability of indolo[3,2-b]carbazole derivatives, which is essential for their use in solution-processed electronic devices. nih.govossila.com

Table 3: Examples of Selective Functionalization of the Indolo[3,2-b]carbazole Core

Target Position(s) Reaction Type Reagents/Conditions Result Reference
C-2, C-8 Bromination Bromine 2,8-Dibromo derivative researchgate.net
C-2, C-8 Formylation (of dibromo derivative) Vilsmeier-Haack or similar 2,8-Diformyl derivative nih.gov
C-2, C-8 Suzuki Coupling (of dibromo derivative) Arylboronic acid, Pd catalyst, base 2,8-Diaryl derivative nih.gov

Halogenation and Cross-Coupling Strategies (e.g., Suzuki, Stille Reactions)

The introduction of functional groups onto the indolo[3,2-b]carbazole skeleton is frequently achieved through a two-step process involving halogenation followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the regioselective installation of various aryl or other organic moieties.

Halogenation serves as a key initial step to create reactive sites on the ICZ core. For instance, the indolo[3,2-b]carbazole scaffold, including derivatives like 6-formylindolo[3,2-b]carbazole, can undergo halogenation reactions to prepare for further modifications. mdpi.com Hypervalent iodine reagents are noted for their utility in the synthesis of halogenated cyclic compounds. researchgate.net

Once halogenated, the derivatives become suitable substrates for powerful C-C bond-forming reactions like the Suzuki and Stille couplings. researchgate.netnih.gov These palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing complex molecules. youtube.comias.ac.in The general mechanism involves an oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetallation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling), and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The choice of the transmetallating agent is the primary distinction between these named reactions. youtube.com

Suzuki Coupling: Utilizes organoboron compounds, such as boronic acids or esters, which are favored for their stability and low toxicity. youtube.comias.ac.in

Stille Coupling: Employs organostannanes (organotin compounds). nih.gov

These strategies have been successfully applied to functionalize the indolo[3,2-b]carbazole core, enabling the synthesis of materials with enhanced electronic delocalization and specific optoelectronic properties. researchgate.net For example, direct C-H bond activation using a palladium catalyst offers an alternative, more atom-economical route for the arylation of indoles, bypassing the need for a separate halogenation step in some cases. ias.ac.in

Table 1: Overview of Common Cross-Coupling Reactions for Indolocarbazole Functionalization
ReactionTransmetallating AgentKey FeaturesReference
Suzuki CouplingOrganoboron (e.g., Boronic Acid)Mild reaction conditions, commercial availability of reagents, low toxicity of boron byproducts. youtube.comias.ac.in
Stille CouplingOrganotin (Organostannane)Tolerant of a wide variety of functional groups, but tin reagents are toxic. researchgate.netnih.gov

N-Alkylation of Nitrogen Atoms for Solubility and Property Modulation

The nitrogen atoms at the 5- and 11-positions of the indolo[3,2-b]carbazole ring are prime targets for functionalization. ossila.com Attaching alkyl or aryl groups at these positions, a process known as N-alkylation or N-arylation, is a widely used strategy to modulate the compound's physical and electronic properties.

A primary motivation for N-alkylation is to enhance solubility. The parent indolo[3,2-b]carbazole is a planar, rigid molecule prone to strong π-π stacking, which often results in poor solubility in common organic solvents. chemrxiv.org This limited solubility can hinder solution-based processing for device fabrication. The introduction of alkyl chains, particularly branched or bulky ones, disrupts this intermolecular packing, significantly improving solubility. chemrxiv.orgrsc.org Research has shown that incorporating hexyl or tert-butyl chains onto the indolo[3,2,1-jk]carbazole (B1256015) scaffold leads to a marked increase in solubility, which is crucial for applications in solution-processed organic electronics like OLEDs. chemrxiv.org

Beyond solubility, N-alkylation provides a means to fine-tune other essential properties:

Thermal and Electrochemical Stability: The addition of alkyl chains can increase the thermal robustness and electrochemical stability of the molecule. chemrxiv.org

Optoelectronic Properties: While alkyl chains typically have only minor effects on the core photophysical properties, the introduction of N-aryl groups, such as methoxyphenyl substituents, can influence the highest occupied molecular orbital (HOMO) energy levels. chemrxiv.orgnih.gov However, due to the large, conjugated core of indolo[3,2-b]carbazole, the electronic coupling between N-aryl substituents and the core is often weaker compared to simpler carbazole systems. nih.gov

Morphology and Charge Transport: The nature of the substituents on the nitrogen atoms can direct the solid-state packing and thin-film morphology of the material, which in turn impacts charge carrier mobility in devices like organic field-effect transistors (OFETs). rsc.orgrsc.org

The synthesis of these N-functionalized derivatives can be achieved through methods like acid-catalyzed condensation reactions between an appropriate alkyl indole and a diketone. rsc.org

Table 2: Effects of N-Alkylation on Indolocarbazole Properties
Substituent TypePrimary EffectSecondary EffectsReference
Linear or Branched Alkyl Chains (e.g., hexyl, octyl)Increased solubilityImproved thermal/electrochemical stability, controls film morphology. chemrxiv.orgrsc.org
Aryl Groups (e.g., Phenyl, Methoxyphenyl)Modulation of electronic properties (HOMO/LUMO levels)Influences solid-state packing and charge transport. nih.govacs.org

Synthesis of Asymmetric Indolocarbazole Derivatives

While many synthetic efforts focus on symmetrically substituted indolo[3,2-b]carbazoles, the creation of asymmetric derivatives is an important strategy for developing materials with unique functionalities. hkbu.edu.hkrsc.org Asymmetric substitution involves introducing different functional groups at equivalent positions on the ICZ core, leading to molecules with a dipole moment and distinct electronic properties.

The synthesis of asymmetrically substituted indolo[3,2-b]carbazoles requires multi-step procedures that allow for the sequential and regioselective introduction of different groups. lookchem.com A common approach involves protecting one reactive site while functionalizing another, followed by deprotection and subsequent reaction at the newly available site.

An example is the synthesis of an acceptor-π-donor-π-acceptor (A-π-D-π-A) type molecule, where an electron-donating indolo[3,2-b]carbazole core is functionalized with two different electron-accepting groups. hkbu.edu.hk For instance, a benzothiazole (B30560) (acceptor) moiety can be introduced at the 2-position, while a dimesitylboryl (acceptor) group is installed at the 8-position of a 5,11-dihexylindolo[3,2-b]carbazole. hkbu.edu.hk This strategic placement of different functional units allows for the creation of materials with tailored properties, such as intramolecular charge transfer characteristics, which are desirable for applications in sensors and optoelectronic devices. hkbu.edu.hk The successful synthesis of such complex asymmetric structures is typically confirmed through extensive characterization using NMR spectroscopy, mass spectrometry, and elemental analysis. hkbu.edu.hk

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Indolo[3,2-b]carbazole-6-carbaldehyde (B1672663), allowing for the precise mapping of its proton and carbon environments. The initial, foundational characterization of FICZ relied heavily on both ¹H and ¹³C NMR analysis to confirm its proposed structure as a monosubstituted indolo[3,2-b]carbazole (B1211750). acs.orgresearchgate.nettandfonline.com

¹H NMR Characterization of Proton Environments

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the various protons within the molecule. The spectrum is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the protons on the fused ring system. A highly diagnostic and downfield signal is that of the aldehyde proton (CHO), which appears at a chemical shift often exceeding 10 ppm due to the deshielding effect of the carbonyl group and the aromatic system. nih.gov The protons on the two indole (B1671886) nitrogen atoms (N-H) also present as distinct signals, the chemical shifts of which can be sensitive to solvent and concentration. The coupling patterns (e.g., doublets, triplets, and multiplets) observed in the aromatic region are crucial for determining the relative positions of the protons on the carbazole (B46965) framework.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) [ppm]Multiplicity
CHO>10.0Singlet (s)
Aromatic Protons7.0 - 9.0Multiplets (m), Doublets (d), Triplets (t)
N-HVariableBroad Singlet (br s)
Note: Specific chemical shifts and coupling constants are dependent on the solvent and the specific substituents on the nitrogen atoms.

¹³C NMR Characterization of Carbon Frameworks

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the this compound skeleton. The spectrum displays a number of distinct signals corresponding to the 19 carbon atoms of the molecule. The carbonyl carbon of the aldehyde group is particularly noteworthy, appearing at a significantly downfield chemical shift (typically in the range of 185-195 ppm). The remaining signals correspond to the sp²-hybridized carbons of the aromatic and heterocyclic rings. The initial structural elucidation of FICZ was confirmed through comprehensive ¹³C NMR analysis. acs.orgresearchgate.nettandfonline.com

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ) [ppm]
C=O (Aldehyde)185 - 195
Aromatic/Heterocyclic Carbons105 - 150
Note: The exact chemical shifts are dependent on the solvent and substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity Analysis

While one-dimensional NMR provides information on the chemical environments of individual nuclei, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between them.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between neighboring aromatic protons, allowing for the unambiguous assignment of protons within each benzene (B151609) ring of the indole moieties. This technique has been instrumental in the structural characterization of FICZ metabolites. nih.gov

Mass Spectrometry for Precise Molecular Identification and Metabolite Analysis

Mass spectrometry is a powerful analytical tool used to determine the precise molecular weight and elemental composition of this compound and to identify its metabolic products.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₉H₁₂N₂O), HRMS would confirm the molecular weight of 284.09496 g/mol , distinguishing it from other compounds with the same nominal mass. This technique is a standard method for confirming the identity of newly synthesized batches of the compound. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivative Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for studying the metabolism of this compound. nih.govwikipedia.orgencyclopedia.pub In biological systems, FICZ is rapidly metabolized by cytochrome P450 enzymes, particularly CYP1A1. nih.gov LC-MS allows for the separation of the parent compound from its various metabolites, which are then identified by their mass spectra.

Studies have shown that the metabolism of FICZ primarily involves hydroxylation, leading to the formation of several key derivatives. nih.govencyclopedia.pub LC-MS analysis has successfully identified mono-hydroxylated and di-hydroxylated metabolites. The primary monohydroxylated derivatives are 2-hydroxy- and 8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde, while dihydroxylated products include the 2,8-, 2,10-, and 4,8-dihydroxy derivatives. nih.gov These metabolites are often further processed into sulfate (B86663) or glucuronide conjugates, which can also be monitored by LC-MS. wikipedia.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental tools for probing the electronic structure of this compound.

This compound is an efficient UVA/Visible photosensitizer. rsc.org Its electronic absorption spectrum, which arises from π-π* transitions within the conjugated aromatic system, provides key information about its electronic properties. In methanol (B129727), the compound exhibits an absorbance maximum (λ_max) at 390 nm. rsc.org Associated with this peak is a molar extinction coefficient (ε) of 9,180 L·mol⁻¹·cm⁻¹, indicating a strong absorption of light at this wavelength. rsc.org The optical band gap can be estimated from the onset of the absorption spectrum, which is a critical parameter for understanding its semiconductor properties.

Table 1: UV-Vis Absorption Data for this compound

PropertyValueSolvent
Absorption Maximum (λ_max)390 nmMethanol
Molar Extinction Coefficient (ε)9,180 L·mol⁻¹·cm⁻¹Methanol

The photophysical characteristics of this compound are notable. When excited, the molecule can relax by emitting a photon, a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F). For this compound in methanol, the fluorescence quantum yield has been measured to be 0.15. rsc.org This value suggests that fluorescence is a significant, but not the only, de-excitation pathway for the molecule. The compound also has a singlet oxygen quantum yield of 0.5 in the same solvent, highlighting its photosensitizing capabilities. rsc.org Specific studies detailing the solvatochromism—the change in absorption or emission spectra with solvent polarity—for this exact compound are not extensively detailed in the available literature.

Table 2: Photophysical Properties of this compound

PropertyValueSolvent
Fluorescence Quantum Yield (Φ_F)0.15Methanol
Singlet Oxygen Quantum Yield0.5Methanol

While the broader family of indolo[3,2-b]carbazole derivatives is well-known for exhibiting Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE), specific experimental data confirming these phenomena for this compound itself are not present in the surveyed scientific literature. AIE and AIEE are typically properties that are intentionally designed into molecules by adding bulky, rotatable groups to the core structure to restrict intermolecular π–π stacking in the aggregated state.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Detailed experimental Infrared (IR) spectroscopy data, including specific peak assignments for the characteristic vibrational modes of this compound, are not available in the referenced literature. Theoretically, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole and carbazole moieties, C-H stretching from the aromatic rings, C=O stretching of the aldehyde functional group, and various C=C and C-N stretching vibrations from the heterocyclic backbone.

Electrochemical Characterization

Experimental data from Cyclic Voltammetry (CV) studies specifically for this compound, which would allow for the determination of its redox properties, including oxidation and reduction potentials and the subsequent calculation of HOMO and LUMO energy levels, are not reported in the available literature. CV is a standard technique for investigating the electrochemical behavior of related indolo[3,2-b]carbazole derivatives, but specific values for the 6-carbaldehyde compound have not been documented in the searched sources.

Spectroelectrochemical Measurements for Redox-Dependent Optical Changes

Spectroelectrochemistry is a powerful technique used to study the changes in the optical properties of a molecule as it undergoes electrochemical oxidation or reduction. For π-conjugated systems like indolo[3,2-b]carbazole derivatives, these measurements provide insight into the nature of the generated radical cations and anions, which is critical for understanding their behavior in electronic devices.

While specific spectroelectrochemical data for this compound are not extensively detailed in the available literature, studies on related ICZ derivatives demonstrate significant redox-dependent optical changes. For instance, research on certain ICZ diradicals shows that electrochemical oxidation and reduction can trigger the conversion between a cyclophane dimer and its corresponding monomer monocations and dianions. nih.gov This transformation is accompanied by appreciable chromic changes, which can be monitored by UV-Vis spectroscopy. nih.gov The electro-oxidation of selectively substituted indolo[3,2,1-jk]carbazole (B1256015) molecules has been shown to form redox-active and electronically conducting thin films composed of dimer species. nih.gov

The general behavior observed in ICZ derivatives involves the following:

Oxidation: Upon oxidation, the neutral ICZ core loses one or more electrons to form radical cations. This process typically leads to the appearance of new, lower-energy absorption bands in the visible or near-infrared (NIR) region of the electromagnetic spectrum. These new bands correspond to electronic transitions within the oxidized species.

Reduction: Upon reduction, the ICZ core gains electrons to form radical anions, which also results in new absorption features.

These optical changes are reversible and directly correlated with the applied potential. The study of these redox-dependent phenomena is crucial for materials used in electrochromic devices, where a change in color is induced by an electrical voltage. For this compound, the electron-withdrawing nature of the carbaldehyde group would be expected to influence its redox potentials and the corresponding optical spectra of its charged species compared to the unsubstituted parent compound.

Solid-State Structural Analysis

The arrangement of molecules in the solid state dictates many of the material's bulk properties, such as charge mobility in organic semiconductors. X-ray crystallography, analysis of intermolecular interactions, and thin-film morphology characterization are essential tools for this purpose.

X-ray Crystallography for Molecular Geometry and Packing

Crystallographic data for various ICZ derivatives have been reported, revealing different packing arrangements, such as the common herringbone packing. researchgate.net The table below summarizes crystallographic data for representative ICZ derivatives, which can provide a model for the expected geometry of the this compound core.

Table 1: Representative Crystallographic Data for Indolo[3,2-b]carbazole Derivatives

Compound/Derivative Crystal System Space Group Key Geometric Features Reference
A 1,2,4-oxadiazole (B8745197) derivative of N-pyridyl urea Monoclinic C2/c Isostructural with 1,3,4-oxadiazole (B1194373) counterpart. nih.gov
A 1,3,4-oxadiazole derivative of N-pyridyl urea Monoclinic P2₁/c Isostructural with 1,2,4-oxadiazole counterpart. nih.gov

Note: This table contains data for related heterocyclic structures to illustrate typical crystallographic findings, as specific data for this compound was not available.

Analysis of π-π Stacking and Intermolecular Interactions

The solid-state organization of ICZ derivatives is heavily influenced by non-covalent interactions, particularly π-π stacking and hydrogen bonding. The planar nature of the ICZ core is highly conducive to π-π stacking, where the aromatic planes of adjacent molecules align face-to-face. This interaction is critical for charge transport in organic semiconductors, as it facilitates the overlap of π-orbitals between molecules.

Studies on various ICZ derivatives have highlighted several key interaction types:

π-π Stacking: When substituted with certain groups, such as (4-silylethynyl)phenyl, ICZ derivatives can exhibit one-dimensional π-π stacking. nih.gov The distance between the stacked aromatic planes is typically in the range of 3.4 to 3.9 Å, which is characteristic of significant π-orbital overlap. researchgate.net

Hydrogen Bonding: The presence of N-H groups on the indole moieties allows for the formation of intermolecular hydrogen bonds. These interactions can play a crucial role in directing the molecular assembly and enhancing the structural robustness of the material. rsc.org In one study of a cyano-substituted ICZ derivative, multiple intermolecular hydrogen bonds were found to restrict intramolecular vibrations and rotations, leading to enhanced emission in the solid state. rsc.org

For this compound, one would expect the N-H protons and the carbaldehyde oxygen to be potential sites for hydrogen bonding, which would significantly influence the crystal packing alongside the dominant π-π stacking of the aromatic core.

Thin Film Morphology Characterization (e.g., Atomic Force Microscopy)

The performance of organic electronic devices is critically dependent on the morphology of the active thin film. Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography of these films at the nanoscale. spectraresearch.com

Studies on ICZ derivatives have shown that the thin-film morphology can be controlled by modifying the molecular structure and deposition conditions. rsc.orgnih.govacs.org Key findings from AFM studies on related ICZ compounds include:

Crystalline Domains: Vacuum-deposited thin films of ICZ derivatives with long alkyl side chains can self-organize into highly crystalline layered structures. nih.govacs.org AFM images of these films reveal the formation of distinct microcrystallites. rsc.org

Surface Roughness: AFM allows for the quantitative measurement of surface roughness, which is an important parameter for device fabrication. For example, AFM has been used to show that oxygen plasma treatment of polymer films can increase surface roughness in a controlled manner. spectraresearch.com

Molecular Orientation: In combination with techniques like X-ray diffraction (XRD), AFM studies have shown that ICZ molecules can adopt a specific orientation, such as standing perpendicular to the substrate surface, which is beneficial for charge transport in OFETs. rsc.org

For this compound, AFM would be essential to characterize the uniformity, grain size, and surface roughness of its thin films, providing a link between deposition methods and potential device performance.

Table 2: Summary of Thin Film Morphology Findings for ICZ Derivatives

Derivative Type Deposition Method Key Morphological Features (from AFM/XRD) Impact on Properties Reference
Diaryl-substituted with long alkyl chains Vacuum Deposition Highly crystalline layered structures High charge carrier mobility (up to 0.12 cm²/V·s) nih.govacs.org
Substituted at ends of molecule (not N-atoms) - Molecules stand perpendicular to the surface High hole mobility (0.22 cm²/V·s) rsc.org

A Theoretical and Computational Deep Dive into this compound

The indolo[3,2-b]carbazole (ICz) scaffold, a rigid, planar, and extensively conjugated heterocyclic system, serves as a foundational structure for a multitude of functional organic materials. Its derivatives are the subject of extensive research for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The introduction of various functional groups onto the ICz core allows for the precise tuning of its electronic and photophysical properties. This article focuses exclusively on the theoretical and computational chemistry studies of a specific derivative, this compound, also known as 6-formylindolo[3,2-b]carbazole (FICZ). Computational methods, particularly those rooted in quantum mechanics, provide profound insights into molecular structure, stability, and electronic behavior that are often inaccessible through experimental techniques alone.

Theoretical and Computational Chemistry Studies

Quantum Chemical Studies on Aromaticity and Antiaromaticity

Computational Prediction of Spectroscopic Properties

Computational methods are frequently employed to predict the spectroscopic properties of molecules, which can aid in their identification and characterization.

Mass Spectrometry: The PubChem database contains predicted collision cross-section (CCS) values for various adducts of this compound. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. The predicted CCS values, calculated using the CCSbase method, are presented in the table below. uni.lu

Interactive Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+283.08658163.6
[M+Na]+305.06852179.5
[M-H]-281.07202171.1
[M+NH4]+300.11312185.0
[M+K]+321.04246171.8
[M+H-H2O]+265.07656155.9
[M+HCOO]-327.07750188.6
[M+CH3COO]-341.09315178.2
[M+Na-2H]-303.05397172.5
[M]+282.07875172.4
[M]-282.07985172.4

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netresearchgate.net While a specific TD-DFT study for this compound is not available, this computational technique is widely used to understand the electronic transitions within similar conjugated systems. researchgate.netresearchgate.net Such calculations would provide valuable information on the absorption maxima and the nature of the molecular orbitals involved in the electronic excitations.

Investigation of Reaction Mechanisms via Computational Models

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the formation of this compound. The introduction of the formyl group at the 6-position is typically achieved through an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org

Theoretical studies on the Vilsmeier reaction of carbazole have been performed using semi-empirical MO calculations to characterize the various transition states involved in the formylation process. researchgate.net These studies suggest that the elimination step is the rate-determining step in the reaction. researchgate.net The general mechanism of the Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent from a substituted amide (like dimethylformamide) and phosphorus oxychloride, which then acts as the electrophile. wikipedia.orgorganic-chemistry.org

A computational investigation into the Vilsmeier-Haack formylation of the parent indolo[3,2-b]carbazole would involve locating the transition states for the electrophilic attack and the subsequent elimination step to yield this compound. The calculation of activation energies and reaction enthalpies would provide a detailed understanding of the reaction pathway and the factors controlling the regioselectivity of the formylation.

Advanced Applications in Materials Science and Research Tools

Organic Electronic Devices

Derivatives of the indolo[3,2-b]carbazole (B1211750) scaffold have been extensively investigated and successfully integrated into high-performance organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The addition of functional groups, such as the carbaldehyde moiety, is a key strategy to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing charge injection, transport, and recombination processes within these devices. researchgate.net

The excellent charge carrier mobility and the tunable energy levels of the indolo[3,2-b]carbazole system make it highly suitable for multiple roles within the complex architecture of an OLED. ub.edu By attaching different functional groups, derivatives can be engineered to serve as hole transporters, light emitters, or host materials for phosphorescent dopants.

The intrinsic electron-donating character of the indolo[3,2-b]carbazole core makes its derivatives natural candidates for hole transporting materials. researchgate.net These materials facilitate the efficient injection of positive charge carriers (holes) from the anode and their transport to the emissive layer of the OLED. The planar structure of ICz promotes strong intermolecular π-π stacking, which is crucial for efficient charge hopping between adjacent molecules. Functionalization is used to refine properties such as solubility and to ensure the HOMO energy level is suitably aligned with the work function of the anode and the HOMO of the emissive layer, minimizing the energy barrier for hole injection. For instance, indolocarbazole-based HTMs have been developed as effective alternatives to more conventional materials in perovskite solar cells, a technology with similar charge transport principles to OLEDs. acs.org

Indolo[3,2-b]carbazole derivatives can also function as the primary light-emitting material in an OLED. The rigid ICz core can be functionalized with various chromophores to tune the emission color across the visible spectrum. Research has shown that attaching specific groups can lead to materials with unique and desirable luminescent properties. For example, derivatives functionalized with cyano-substituted stilbene (B7821643) groups have been shown to exhibit aggregation-induced enhanced emission (AIEE), a phenomenon where the material becomes more emissive in the solid state, which is highly beneficial for OLED applications. acs.org Other research has focused on developing rigid, triangle-shaped building blocks from the indolo[3,2,1-jk]carbazole (B1256015) isomer to create fluorophores with very pure, narrowband violet-blue emission, which is critical for developing next-generation high-definition displays. researchgate.net An indolo[3,2,1-jk]carbazole-fused emitter created by inserting a boron atom achieved an external quantum efficiency of 27.2% with a narrow emission profile. acs.org

In phosphorescent OLEDs (PhOLEDs), which can achieve up to 100% internal quantum efficiency, an emissive guest molecule is dispersed within a host material. nih.gov The host material plays a critical role in device performance by transporting both electrons and holes and transferring energy to the phosphorescent guest. Indolo[3,2-b]carbazole derivatives are excellent candidates for host materials due to their high thermal stability and, crucially, their high triplet energy levels, which prevent the back-transfer of energy from the phosphorescent guest. nih.gov

To further enhance device efficiency, bipolar host materials that can transport both holes and electrons effectively are desired. This is achieved by combining the electron-donating (hole-transporting) indolo[3,2-b]carbazole unit with an electron-accepting (electron-transporting) moiety in the same molecule. This donor-acceptor design balances charge flux within the emissive layer, leading to higher recombination efficiency and reduced efficiency roll-off at high brightness.

Table 1: Performance of Selected Indolo[3,2-b]carbazole-Based Host Materials in PhOLEDs

Host MaterialEmitter (Color)Max. External Quantum Efficiency (EQE)Max. Current Efficiency (CE)Max. Power Efficiency (PE)
TICNBIOs(bpftz)₂(PPhMe₂)₂ (Red)22%28.0 cd/A22.1 lm/W
m-ICzPBIFIrpic (Blue)13.4%31.6 cd/A24.8 lm/W
2TRZ-TP-ICz(Red)13.7%9.92 cd/A-

Data sourced from multiple research findings. nih.gov

The ordered molecular packing and efficient charge transport of indolo[3,2-b]carbazole derivatives make them highly promising for use as the active semiconductor layer in OFETs. These transistors are the fundamental switching elements in flexible displays, sensors, and logic circuits. The performance of an OFET is primarily characterized by the charge carrier mobility (how quickly charges move through the material) and the on/off ratio (the ratio of current when the transistor is on versus when it is off).

Due to its electron-rich π-conjugated system, the indolo[3,2-b]carbazole scaffold is an archetypal p-type (hole-transporting) semiconductor. researchgate.netub.edu Proper functionalization, particularly with long alkyl side chains on the core, can enhance solubility and promote a high degree of crystallinity in thin films, which is essential for high performance. For example, attaching aryl groups with long alkyl chains, such as in 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole, leads to highly organized layered structures that facilitate efficient charge transport, resulting in excellent field-effect properties. These materials have demonstrated high hole mobilities and exceptional stability in air. acs.org

Table 2: Performance of Selected p-Type OFETs Based on Indolo[3,2-b]carbazole Derivatives

CompoundHole Mobility (μ)On/Off Ratio
5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole0.2 cm²/Vs> 10⁶
Phenyl-substituted indolo[3,2-b]carbazoles (general)up to 0.2 cm²/Vs> 10⁶
3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole0.22 cm²/Vs~10⁵
Diindolo[3,2-b:2′,3′-h]carbazole derivatives10⁻⁶ to 10⁻³ cm²/Vs-

Data compiled from various studies on OFET applications. researchgate.netub.edu

While the indolo[3,2-b]carbazole framework is inherently p-type, recent research has demonstrated that its electronic properties can be inverted through strategic chemical design. By substituting the core with (4-silylethynyl)phenyl groups, researchers have successfully developed an indolo[3,2-b]carbazole derivative that functions as an n-type (electron-transporting) organic semiconductor. This breakthrough showcases the versatility of the ICz scaffold and opens up possibilities for its use in complementary logic circuits, which require both p-type and n-type transistors.

Organic Field-Effect Transistors (OFETs)

Charge Carrier Mobility Enhancement

The rigid and planar structure of the indolo[3,2-b]carbazole (ICZ) core is fundamental to its ability to enhance charge carrier mobility. researchgate.netossila.com This planarity promotes effective π-π stacking and intermolecular interactions in the solid state, creating ordered pathways for charge transport. ossila.com Indolocarbazole derivatives are recognized for their high hole mobility, a critical factor in the performance of various organic electronic devices. researchgate.netbohrium.com The electron-rich nature of the fused indole (B1671886) and carbazole (B46965) units further contributes to its excellent hole-transporting capabilities. researchgate.netossila.comnih.gov

Functionalization of the ICZ backbone allows for the fine-tuning of its charge transport properties. For instance, the introduction of specific substituents can influence molecular packing and energetic disorder, directly impacting hole mobility. bohrium.com Studies on various ICZ derivatives have demonstrated p-type semiconductor behavior with hole mobilities reaching up to 0.22 cm²V⁻¹s⁻¹. rsc.org In one study, 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole exhibited a hole mobility as high as 0.2 cm² V⁻¹ s⁻¹ due to the self-organization of the molecules into highly crystalline layered structures. ossila.com Another investigation into dopant-free hole-transporting materials based on indolo[3,2-b]carbazole reported hole mobilities on the order of 10⁻³ cm²V⁻¹s⁻¹. bohrium.com The inherent structural rigidity and potential for high electron mobility can also help achieve a better balance between hole and electron transport in devices. nih.gov

Thin-Film Transistor Fabrication and Performance

Derivatives of indolo[3,2-b]carbazole have been successfully utilized as the active semiconductor layer in organic thin-film transistors (OTFTs). rsc.orgnih.govresearchgate.net The performance of these devices is intrinsically linked to the molecular structure of the ICZ derivative and the morphology of the thin film. rsc.orgnih.gov Proper functionalization is key to achieving high-performance devices. For example, attaching long alkyl chains to the ICZ core, such as in 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole, promotes the formation of highly crystalline, layered thin films upon vacuum deposition. nih.govamazonaws.com This high degree of molecular ordering is crucial for efficient charge transport across the transistor channel.

OTFTs fabricated with these crystalline films have demonstrated excellent field-effect properties. nih.gov Performance metrics for devices using various indolo[3,2-b]carbazole derivatives have been impressive, with hole mobilities recorded as high as 0.22 cm²V⁻¹s⁻¹ and current on/off ratios reaching 10⁵ to 10⁷. rsc.orgnih.gov Specifically, an OTFT using 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole as the semiconductor achieved a mobility of up to 0.12 cm²V⁻¹s⁻¹ and an on/off ratio of 10⁷. nih.gov The relatively low-lying highest occupied molecular orbital (HOMO) levels and large band gaps of this class of materials also impart good environmental and operational stability to the transistors. ossila.comnih.gov

ICZ Derivative Hole Mobility (cm²V⁻¹s⁻¹) On/Off Ratio Reference
3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole0.22~10⁵ rsc.org
5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole0.1210⁷ nih.gov

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The excellent electron-donating and hole-transporting properties of the indolo[3,2-b]carbazole framework make it a highly sought-after building block for materials used in solar energy conversion technologies. ossila.comresearchgate.net

In the realm of perovskite solar cells (PSCs), derivatives of indolo[3,2-b]carbazole are being developed as efficient hole-transporting materials (HTMs). bohrium.comrsc.orgrsc.org They are considered promising alternatives to the commonly used but expensive spiro-OMeTAD, particularly for creating dopant-free devices which can lead to improved stability and simpler fabrication. bohrium.comresearchgate.net The rigid, planar structure of the ICZ core facilitates the necessary charge carrier mobility for efficient hole extraction from the perovskite layer. researchgate.netresearchgate.net

Research has shown that by modifying the substituents on the ICZ core, properties like ionization potential and hole mobility can be tailored to match the energy levels of the perovskite absorber, a crucial factor for efficient device performance. bohrium.comrsc.org Additive-free PSCs incorporating indolo[3,2-b]carbazole-based HTMs have achieved power conversion efficiencies (PCEs) of up to 19.45%, rivaling the performance of devices using conventional doped spiro-OMeTAD. bohrium.com These ICZ-based HTMs also contribute to enhanced device stability. bohrium.comresearchgate.net

Indolocarbazole-based HTM Power Conversion Efficiency (PCE) Key Feature Reference
HTM1 (ICZ derivative)14.46%Dopant-free bohrium.com
HTM2 (ICZ derivative)19.45%Dopant-free bohrium.com
HTM3 (ICZ derivative)18.75%Dopant-free bohrium.com

Indolo[3,2-b]carbazole serves as a potent electron donor group in the design of metal-free organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netnih.govnih.gov In the typical donor-π-acceptor (D-π-A) architecture of these dyes, the ICZ unit effectively pushes electrons through a conjugated bridge to an acceptor group, which anchors the dye to the semiconductor (e.g., TiO₂) surface. nih.govresearchgate.net The strong electron-donating ability and planarity of the ICZ core are advantageous for achieving high photovoltaic performance. researchgate.netnih.gov

Dye Name/Type Power Conversion Efficiency (PCE) Jsc (mA cm⁻²) Voc (mV) Reference
D65.41%12.55745 nih.gov
D7--744 nih.gov
D8--668 nih.gov
Sensitizer 3677.3%-- researchgate.net

Chemical Sensing and Probes

Beyond materials science, the indolo[3,2-b]carbazole structure has been adapted for use in chemical sensing applications, leveraging its responsive optical and electronic properties.

A novel chemosensor based on the indolo[3,2-b]carbazole framework has been developed for the selective detection of fluoride (B91410) ions (F⁻). nih.gov This sensor was designed by incorporating hydrogen bond donor moieties onto the core structure. nih.gov The presence of fluoride ions induces a distinct and significant color change, visible to the naked eye, from light violet to dark orange. nih.gov

This colorimetric response is highly selective for fluoride over other anions such as Cl⁻, Br⁻, I⁻, AcO⁻, HSO₄⁻, and H₂PO₄⁻. nih.gov The high selectivity is attributed to the strong hydrogen-bonding interaction between the sensor's donor groups and the small, highly electronegative fluoride ion. nih.gov In addition to the color change, the sensor also exhibits a fluorometric response, providing a dual-mode detection capability. nih.gov This application highlights the versatility of the indolo[3,2-b]carbazole scaffold in creating sensitive and selective chemical probes. nih.gov

Analyte Sensing Method Observed Change Selectivity Reference
Fluoride Ion (F⁻)Colorimetric & FluorometricColor change from light violet to dark orangeHigh selectivity over other common anions nih.gov

Acid-Responsive Probes

Derivatives of indolo[3,2-b]carbazole have been successfully engineered to function as highly sensitive acid-responsive probes. By incorporating a benzimidazole (B57391) group, researchers have created compounds that exhibit distinct changes in their optical properties upon acidification.

Detailed Research Findings:

Benzimidazole-substituted indolo[3,2-b]carbazole derivatives act as effective acid-responsive probes both in solution and in the solid state. researchgate.net The core indolo[3,2-b]carbazole unit serves as the fluorophore in these systems. In the absence of acid, the compounds display their characteristic fluorescence. However, upon the introduction of an acid, the benzimidazole moiety becomes protonated. This protonation initiates a photoinduced electron transfer (PET) process from the excited indolo[3,2-b]carbazole donor (the fluorophore) to the protonated benzimidazole acceptor. researchgate.net This PET process effectively quenches the fluorescence, providing a clear "off" signal in the presence of acid. researchgate.net The sensitivity of these probes makes them valuable tools for detecting acidic conditions in various chemical and biological environments.

Compound FamilySensing MechanismResponse to AcidReference
Benzimidazole-substituted indolo[3,2-b]carbazolesPhotoinduced Electron Transfer (PET)Fluorescence Quenching researchgate.net

Chromogenic and Fluorescent Sensing Platforms

The inherent reactivity and responsive nature of the indolo[3,2-b]carbazole scaffold have been exploited to create platforms for chromogenic sensing, where a color change signals the detection of a specific analyte.

Detailed Research Findings:

A notable example is the development of a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. ossila.com This compound was synthesized from tetra-tert-butylated 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. ossila.com The modification of the core structure allows it to interact with specific analytes, resulting in a visible color change. This property is particularly useful for qualitative detection applications where a simple visual readout is required. The development of such platforms highlights the versatility of the indolocarbazole framework in designing tailored sensory materials. ossila.com

Supramolecular Chemistry and Self-Assembly

The planar and rigid architecture of indolo[3,2-b]carbazole and its derivatives makes them ideal building blocks for supramolecular chemistry and self-assembly. rsc.orgrsc.org These molecules can spontaneously organize into larger, well-defined structures through non-covalent interactions like π-π stacking and hydrogen bonding. rsc.orgnih.gov This self-assembly is a powerful bottom-up approach to creating complex and functional nanostructured materials. rsc.org

The propensity of indolo[3,2-b]carbazole derivatives to self-assemble leads to the formation of various ordered morphologies with potential applications in electronics and photonics.

Detailed Research Findings:

Layered Structures: The inherent planarity and rigidity of the indolo[3,2-b]carbazole core promote efficient π-π stacking, leading to the self-organization of molecules into highly crystalline, layered structures in solid films. rsc.org This ordered packing is crucial for efficient charge transport in organic electronic devices.

Microfibers and Nanorods: Specific derivatives, such as those functionalized with cyano groups, have demonstrated the ability to self-organize into one-dimensional (1D) structures like microfibers and nanorods. nih.gov These 1D assemblies can act as optical waveguides, indicating their potential for applications in photonics. nih.gov

Assembled StructureDriving Force / Key FeatureCompound TypeReference
Layered StructuresPlanar, rigid core promoting π-π stackingPhenyl-substituted indolo[3,2-b]carbazoles rsc.org
Microfibers / NanorodsSelf-organization via cyano group interactionsCyano-substituted indolo[3,2-b]carbazole derivatives nih.gov

A key challenge in the design of luminescent materials is controlling their emission in the aggregated or solid state, as π-π stacking often leads to fluorescence quenching. Indolo[3,2-b]carbazole chemistry offers strategies to overcome this issue, leading to materials with aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE).

Detailed Research Findings:

The emission properties of indolo[3,2-b]carbazole derivatives can be precisely controlled by modifying their molecular structure to influence aggregation behavior.

Suppression of π-π Stacking: Introducing bulky or spatially distorted groups, such as the α-cyanostilbene moiety, can effectively prevent detrimental π-π stacking in the aggregated state. This steric hindrance minimizes quenching and promotes enhanced emission. mdpi.com

J-type Aggregation: The incorporation of cyano groups can facilitate the formation of J-type aggregates, a specific head-to-tail arrangement of molecules that is advantageous for enhancing fluorescence. nih.gov

Aggregation-Induced Emission Enhancement (AIEE): By strategically combining a π-conjugated indolo[3,2-b]carbazole core with specific substituents, researchers have synthesized molecules that are weakly emissive in solution but become highly fluorescent upon aggregation. nih.govmdpi.com This AIEE effect is attributed to the restriction of intramolecular vibrations and rotations in the aggregated state. nih.gov

Role of Alkyl Chains: The introduction of alkyl chains onto the indolo[3,2-b]carbazole backbone has been shown to effectively suppress unwanted dye aggregation, which is particularly beneficial in applications like dye-sensitized solar cells.

Advanced Functional Materials

The robustness and electronic properties of the indolo[3,2-b]carbazole scaffold make it a prime candidate for incorporation into advanced functional materials, including those designed for use in multilayer electronic devices.

To fabricate stable, solution-processed multilayer organic light-emitting diodes (OLEDs), it is crucial that the underlying layers are not damaged by the solvents used for subsequent layers. Photo-crosslinkable materials based on indolo[3,2-b]carbazole provide an elegant solution to this problem.

Detailed Research Findings:

Researchers have developed a novel indolo[3,2,1-jk]carbazole-based polymer, poly(N,N-diphenyl(5,11-dihexylindolo[3,2,1-jk]carbazol-2-yl)amine) (PICA), that can be used as a photo-crosslinkable hole-transporting layer (HTL). researchgate.netmdpi.com

Mechanism: The PICA polymer is blended with a photoinitiator, ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate) (FPA). mdpi.com Upon irradiation with UV light (e.g., at 254 nm), the azide (B81097) groups in the FPA photoinitiator are converted into highly reactive nitrene species. researchgate.net These nitrenes readily insert into the C-H bonds of the alkyl side chains on the PICA polymer, forming new covalent bonds that create a crosslinked, insoluble network film. researchgate.net

Confirmation of Crosslinking: The success of the photo-crosslinking process is confirmed through multiple analyses. A decrease in the intensity of the azide stretching peak in the FT-IR spectrum indicates the consumption of the photoinitiator. researchgate.netmdpi.com Furthermore, the crosslinked film demonstrates significantly enhanced solvent resistance. For instance, a PICA film with 3 wt% FPA showed 90% solvent resistance to toluene, a solvent in which the non-crosslinked polymer is readily soluble. mdpi.com

Application: This photo-crosslinking capability allows for the deposition of a stable, insoluble HTL. Subsequent organic layers can then be deposited from solution without dissolving or damaging the underlying HTL, enabling the fabrication of efficient and robust multilayer OLEDs. mdpi.com

Material SystemPhotoinitiatorCrosslinking ConditionSolvent Resistance (Toluene)ApplicationReference
PICA PolymerFPA (3 wt%)UV irradiation (254 nm)90% (crosslinked) vs. <20% (non-crosslinked)Hole-Transporting Layer (HTL) in OLEDs mdpi.com

Polymers and Copolymers Incorporating Indolocarbazole Units

The indolo[3,2-b]carbazole (ICz) scaffold is a highly sought-after building block for semiconducting polymers due to its rigid and planar π-conjugated structure, which promotes self-assembly and efficient charge transport. ossila.comresearchgate.net Its electron-donating nature makes it suitable for hole-transporting materials in various organic electronic devices. ossila.comresearchgate.net Functionalization at different positions on the ICz core allows for the fine-tuning of photophysical and electrochemical properties. ossila.com

Research has focused on synthesizing various polymers and copolymers to enhance properties like solubility, processability, and charge carrier mobility. One approach involves creating copolymers by combining indole and carbazole derivative monomers. nih.gov For instance, comonomers such as 4-[3-carbazolyl] indole have been synthesized via Stille coupling reactions and subsequently electropolymerized. nih.gov These copolymers can exhibit improved electrochemical activity and stability compared to their homopolymer counterparts. nih.gov

The introduction of functional groups is a key strategy. For example, attaching bulky cyano-substituted stilbene groups to an ICz core can lead to materials with aggregation-induced enhanced emission (AIEE) properties, where restricted intramolecular rotation in the aggregated state enhances fluorescence. rsc.org Similarly, attaching long alkyl chains to the ICz backbone or at the ends of the molecule improves solubility, a crucial factor for solution-based processing of organic field-effect transistors (OFETs). rsc.orgresearchgate.net Phenyl-substituted indolocarbazoles have shown particularly good results in OFETs, with hole mobilities as high as 0.2 cm²/V·s, attributed to efficient intermolecular overlap facilitated by the phenyl groups. researchgate.net

Below is a table summarizing key findings in polymers and copolymers incorporating indolocarbazole units:

Polymer/Copolymer TypeKey Feature/ModificationObserved Property/ApplicationReference
Copolymers of Indole and CarbazoleSynthesized via Stille coupling and electropolymerization.Improved electrochemical activity and stability. nih.gov
Phenyl-substituted IndolocarbazolesIncorporation of phenyl substituents.p-type FET behavior with hole mobilities up to 0.2 cm²/V·s and on/off ratios > 10⁶. researchgate.netrsc.org
ICz with Cyano-substituted Stilbene GroupsSymmetrical structure with bulky cyano groups.Exhibits Aggregation-Induced Enhanced Emission (AIEE) and potential for optical waveguides. rsc.org
Alkyl-substituted IndolocarbazolesLong alkyl chains added to the nitrogen atoms or terminally.Enhanced solubility for solution processing of OFETs. rsc.orgresearchgate.net

Materials with Dynamic Covalent Properties and Diradical Character

Recent research has ventured into the fascinating realm of indolocarbazole derivatives exhibiting dynamic covalent properties and diradical character. These properties are highly sensitive to external stimuli, opening doors for applications in responsive materials and molecular switches.

A notable example is a dicyanomethylene-substituted indolo[3,2-b]carbazole (ICz-CN). uam.esreading.ac.uknih.gov This quinoidal system almost completely dimerizes in the solid state, forming (ICz-CN)₂, which contains two elongated C(sp³)–C(sp³) sigma bonds. reading.ac.uknih.goved.ac.uk However, a minor open-shell diradical component (ICz-CN) coexists and can be detected by EPR spectroscopy. reading.ac.uked.ac.uk

The crucial feature of this system is the reversible cleavage of the sigma bond in the dimer. uam.esnih.gov This transformation can be triggered by soft external stimuli like temperature and pressure, both in solution and in the solid state. uam.esnih.goved.ac.uk The bond cleavage is accompanied by a distinct color change (chromism) from light yellow to blue-green, indicating the formation of the monomeric diradical species. uam.esnih.govresearchgate.net Under high hydrostatic pressure (above 1 GPa), the monomeric diradical form is predominantly generated. uam.esnih.goved.ac.uk This behavior is a clear demonstration of dynamic covalent chemistry, where a covalent bond can be reversibly broken and formed under equilibrium conditions.

The diradical character of indolocarbazole systems can be systematically tuned. acs.orgnih.gov Theoretical and experimental studies have shown that the diradical character is significantly influenced by structural isomerism (the way the indole and carbazole units are fused) and the position of substituent groups. acs.orgnih.gov For instance, substituting dicyanomethylene groups at different positions (meta vs. para) on the ICz framework can dramatically alter the diradical character, which in turn affects the electronic and magnetic properties of the molecule. acs.orgnih.gov Systems with a higher diradical character often exhibit smaller energy gaps and unique electronic transitions. acs.org

The table below details research findings on these advanced materials.

Compound/SystemKey PropertyStimulus for ChangeObserved EffectReference
Dicyanomethylene-substituted indolo[3,2-b]carbazole (ICz-CN)Dynamic Covalent Bonding / Diradical CharacterTemperature, PressureReversible cleavage of C-C sigma bond in the dimer (ICz-CN)₂ to form the diradical monomer ICz-CN. uam.esreading.ac.uknih.govresearchgate.net
(ICz-CN)₂ / ICz-CN SystemChromo-active MaterialHeating, High Hydrostatic Pressure (>1 GPa)Strong chromism from light yellow to blue-green upon formation of the diradical monomer. uam.esnih.goved.ac.uk
Positional Isomers of Dicyanomethylene-ICzTunable Diradical CharacterStructural Isomerism, Substitution Position (meta vs. para)Diradical character (y₀) can be tuned from 0.45 to 0.93, impacting electronic and magnetic properties. acs.orgnih.gov

Mechanistic Research of Compound Interactions As a Research Tool

Role as an Aryl Hydrocarbon Receptor (AhR) Ligand in In Vitro Studies

FICZ is recognized as a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. guidetopharmacology.org Initially identified as a photooxidation product of tryptophan, it is now considered a potential endogenous ligand for the AhR, playing a role in various physiological processes. encyclopedia.pubtandfonline.com Its potent activity makes it a valuable compound for studying AhR-mediated events in controlled laboratory settings. nih.govmdpi.com

Indolo[3,2-b]carbazole-6-carbaldehyde (B1672663) exhibits an exceptionally high binding affinity for the Aryl Hydrocarbon Receptor. nih.gov Research has determined its dissociation constant (Kd) to be approximately 7 x 10⁻¹¹ M (or 0.07 nM), indicating a very strong interaction between the ligand and the receptor. encyclopedia.pubtandfonline.com This affinity is reported to be higher than that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a well-known and potent synthetic AhR ligand. tandfonline.comnih.gov

Studies comparing FICZ with other derivatives of the indolo[3,2-b]carbazole (B1211750) (ICZ) scaffold have been conducted to understand structure-activity relationships. For instance, in human, rat, and guinea pig cell lines, 6-methylindolo[3,2-b]carbazole (6-MICZ) demonstrated higher activity than FICZ, suggesting that the formyl group at the 6-position does not confer a unique, superior role in AhR binding affinity. nih.govmdpi.com This finding has led to discussions about whether FICZ is a true endogenous ligand or one of several potent activators. nih.gov

Table 1: Comparative AhR Activation by Indolo[3,2-b]carbazole Derivatives in Human Cell Lines (6-hour exposure)
CompoundEC₅₀ Value (pM)Reference
6-Formylindolo[3,2-b]carbazole (FICZ)348 mdpi.com
6-Methylindolo[3,2-b]carbazole (6-MICZ)308 mdpi.com

The binding of this compound to the cytosolic AhR initiates a cascade of molecular events. In its inactive state, the AhR is part of a complex with heat-shock protein 90 (Hsp90), the co-chaperone p23, and an immunophilin-like protein. tandfonline.comunimedizin-mainz.de Ligand binding causes the disruption of this complex and facilitates the translocation of the AhR into the nucleus. unimedizin-mainz.de

Once in the nucleus, the activated AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). unimedizin-mainz.de This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes. unimedizin-mainz.de This binding event serves as a switch, initiating the transcription of a battery of genes involved in cellular metabolism and response. tandfonline.comunimedizin-mainz.de In addition to this canonical pathway, studies in mouse intestinal organoids have shown that FICZ can inhibit Wnt signaling by reducing β-catenin protein levels. nih.gov

The most well-documented downstream effect of AhR activation by this compound is the potent induction of cytochrome P450 family 1 subfamily A member 1 (CYP1A1) gene expression. encyclopedia.pubresearchgate.netepa.govnih.gov In vitro studies using human keratinocyte (HaCaT) cells have shown that FICZ is the most efficient inducer of CYP1A1 mRNA in short-term (0.5 hour) experiments, with increased levels detected at concentrations as low as 100 pM. nih.gov

A key characteristic of FICZ-mediated gene induction is its transient nature. nih.govnih.gov Unlike the sustained induction observed with a metabolically stable ligand like TCDD, the response to FICZ is rapid and short-lived. encyclopedia.pubnih.gov This is because FICZ is an excellent substrate for the very enzyme it induces, CYP1A1. nih.gov This creates a negative feedback loop where the induced CYP1A1 enzyme rapidly metabolizes FICZ, leading to a down-regulation of AhR signaling and a return to a low steady-state level of gene expression. nih.govdiva-portal.org This self-regulating mechanism highlights the dynamic role of FICZ as a potential signaling molecule. nih.gov

Metabolic Pathways of this compound Derivatives in In Vitro Systems

The transient biological activity of this compound is directly linked to its rapid biotransformation by metabolic enzymes. In vitro systems, primarily using liver S9 fractions, have been instrumental in identifying the metabolic fate of the compound.

Metabolism of this compound in vitro, particularly using rat liver S9 fractions, generates several major metabolites. nih.gov These are primarily products of oxidation. Through techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, five principal metabolites have been structurally characterized. encyclopedia.pubnih.gov These include two monohydroxylated isomers and three dihydroxylated derivatives. encyclopedia.pubnih.gov Additionally, an oxidation product, indolo[3,2-b]carbazole-6-carboxylic acid (CICZ), can be formed. researchgate.net Studies have also noted the formation of sulfoconjugates in humans. encyclopedia.pub

Table 2: Characterized Metabolites of this compound in an In Vitro Rat Liver S9 System
Metabolite PeakMetabolite TypeAssigned StructureMolecular WeightReference
M3Monohydroxylated2-hydroxythis compound300 nih.gov
8-hydroxythis compound
M2Dihydroxylated2,10-dihydroxythis compound316 nih.gov
4,8-dihydroxythis compound
M1Dihydroxylated2,8-dihydroxythis compound316 nih.gov

The biotransformation of this compound is a multi-step process involving several enzyme families.

Phase I Metabolism (Oxidation): The initial and most critical step is catalyzed by cytochrome P450 (CYP) enzymes. diva-portal.org

CYP1A1: Confirmed to be the most important enzyme for the primary metabolism of FICZ, leading to the formation of mono- and di-hydroxylated derivatives. nih.govdiva-portal.org

CYP1A2: Exhibits overlapping specificity with CYP1A1 and can form the same major metabolites, though with different kinetics. diva-portal.org

CYP1B1: Appears to be preferentially involved in the subsequent metabolism of the dihydroxylated metabolites. diva-portal.org

Phase II Metabolism (Conjugation): Following oxidation, the hydroxylated metabolites can undergo conjugation to increase their water solubility and facilitate excretion.

Sulfotransferases (SULTs): These enzymes are involved in the metabolic degradation of FICZ. diva-portal.org

Glucuronosyltransferases (UGTs): These enzymes also participate in the metabolic processing of FICZ and its derivatives. diva-portal.org

Photochemical Formation and Transformation in Model Systems

This compound, commonly known as FICZ, is a significant photoproduct derived from the essential amino acid L-tryptophan. researchgate.nettandfonline.com Its formation and subsequent transformation upon exposure to light have been the subject of extensive research, particularly due to its potent activity as an endogenous agonist for the aryl hydrocarbon receptor (AhR). nih.govpnas.org This section details the mechanistic aspects of its photochemical formation and transformation in various model systems, highlighting key research findings and quantitative data.

The photochemical synthesis of FICZ from tryptophan is a complex process initiated by the absorption of ultraviolet (UV) and visible light. tandfonline.compnas.org While both UVA and UVB radiation can trigger this transformation, UVB has been identified as the more efficient wavelength range for FICZ generation. tandfonline.com The formation is not a direct conversion but involves a series of intermediates and is dependent on the presence of reactive oxygen species (ROS). acs.orgresearchgate.net

A pivotal intermediate in the photochemical formation of FICZ is indole-3-acetaldehyde (I3A). acs.orgresearchgate.netwikipedia.org Research suggests a general molecular mechanism that involves dehydrogenation and oxidative coupling reactions, with I3A serving as the ultimate precursor. acs.orgresearchgate.net The process is also influenced by the presence of hydrogen peroxide (H₂O₂), which can facilitate the conversion of tryptophan to FICZ even in the absence of light, suggesting that oxidative stress plays a crucial role in its formation. acs.orgresearchgate.net In model systems using solutions of tryptophan, irradiation with both visible and UV light leads to the time-dependent formation of FICZ, a process that is significantly diminished in the presence of catalase, an enzyme that decomposes H₂O₂. acs.orgresearchgate.net

Beyond its formation, FICZ itself is a potent photosensitizer. nih.gov Upon absorption of UVA and visible light, it can induce photooxidative stress. nih.gov This photosensitizing activity is linked to its ability to generate singlet oxygen (¹O₂), a highly reactive form of oxygen. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen.

Photophysical Properties of this compound (FICZ)

ParameterValueSolventReference
Molar Extinction Coefficient (ε) at 390 nm9180 L·mol⁻¹·cm⁻¹Methanol (B129727) nih.gov
Fluorescence Quantum Yield (Φf)0.15Methanol nih.gov
Singlet Oxygen Quantum Yield (ΦΔ)0.53Methanol nih.gov

The photochemical transformation of FICZ leads to the formation of several other indolocarbazole derivatives. These transformations are also driven by light and involve oxidative processes. The study of these photoproducts is crucial for understanding the complete photochemical lifecycle of FICZ and its potential biological implications.

One of the key transformation products is indolo[3,2-b]carbazole-6-carboxylic acid (CICZ), which is an oxidation product of FICZ. nih.govwikipedia.org Other identified photoproducts that share the indolo[3,2-b]carbazole core include indolo[3,2-b]carbazole (ICZ) and 6,12-di-formylindolo[3,2-b]carbazole (dFICZ). nih.gov The formation of these compounds from FICZ underscores its role as a transient species in a complex photochemical network. The differential photodynamic activity observed between FICZ and its deformylated derivative, ICZ, suggests that the carbaldehyde group at the 6-position is critical for the efficient intersystem crossing and triplet state formation that underlies its phototoxicity. nih.gov

Major Photochemical Transformation Products of this compound (FICZ) in Model Systems

Product NameAbbreviationFormation Pathway from FICZReference
Indolo[3,2-b]carbazole-6-carboxylic acidCICZOxidation of the carbaldehyde group nih.govwikipedia.org
Indolo[3,2-b]carbazoleICZDeformylation nih.gov
6,12-Di-formylindolo[3,2-b]carbazoledFICZFurther photo-oxidation/formylation nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Strategies

The future of indolo[3,2-b]carbazole-based materials hinges on the creative and strategic modification of the core structure. The aldehyde functionality of Indolo[3,2-b]carbazole-6-carbaldehyde (B1672663) is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through reactions like Knoevenagel condensation, Wittig reactions, and reductive amination.

Future research will likely focus on:

Expansion of the π-Conjugated System: Strategies will aim to extend the conjugation of the ICZ core by reacting the 6-carbaldehyde group with various aromatic and heteroaromatic moieties. This can lead to materials with tailored absorption and emission profiles, pushing their performance in optoelectronic applications. For instance, introducing strong electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels. researchgate.netsci-hub.se

Synthesis of Asymmetric Molecules: The development of asymmetric derivatives, where different functional groups are introduced at various positions of the ICZ scaffold, is a promising avenue. sci-hub.se An example includes synthesizing an acceptor-π-donor-π-acceptor compound by modifying the 2 and 8 positions, which has shown potential for creating sensitive fluorescent probes. sci-hub.se

Introduction of Stimuli-Responsive Units: Incorporating moieties that respond to external stimuli (e.g., pH, light, temperature, specific ions) onto the 6-carbaldehyde position could lead to the development of "smart" materials for sensors and switches.

Halogenation for Further Functionalization: The introduction of bromine or other halogens onto the ICZ skeleton serves a dual purpose: it can enhance the lipophilicity and create a key position for subsequent cross-coupling reactions, enabling the facile synthesis of bisubstituted analogues. mdpi.com

A study on the structure-activity relationships of ICZ analogues involved the synthesis of derivatives with methyl, formyl, and hydroxymethyl groups at the 6-position to evaluate their activity on the Aryl-hydrocarbon Receptor (AhR). mdpi.com This highlights the importance of the substituent at this specific position in determining biological interactions. mdpi.com

Development of Next-Generation Organic Electronic Materials

Derivatives of indolo[3,2-b]carbazole (B1211750) are already recognized for their significant potential in organic electronics. researchgate.net Their planar structure facilitates efficient π-π stacking, which is crucial for charge transport in solid-state devices. researchgate.netnih.gov Future research will focus on harnessing and enhancing these properties for a new generation of devices.

Organic Field-Effect Transistors (OFETs): The excellent charge-transport properties of ICZ derivatives make them prime candidates for the active layer in OFETs. researchgate.net Research has demonstrated that phenyl-substituted indolo[3,2-b]carbazoles exhibit p-type FET behavior with hole mobilities reaching up to 0.22 cm² V⁻¹ s⁻¹ and high on/off current ratios. researchgate.netrsc.org By strategically placing long alkyl chains on the molecule, researchers have been able to control the thin-film morphology, inducing the molecules to stand perpendicular to the surface, which is beneficial for device performance. rsc.org Future work will likely explore both p-type and n-type ICZ-based semiconductors to build complementary circuits. nih.gov The development of n-type materials was demonstrated by substituting the core with (4-silylethynyl)phenyl groups. nih.gov

Organic Light-Emitting Diodes (OLEDs): The high charge carrier mobility and wide bandgap of the ICZ core make it an excellent candidate for host materials in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) emitters. researchgate.netsci-hub.semdpi.com The 6-carbaldehyde group can be used to attach various chromophores, enabling the tuning of emission colors. Future research will focus on designing derivatives with high triplet energies to effectively host blue phosphorescent emitters, which remains a significant challenge in OLED technology. Furthermore, developing materials with aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE) properties is a burgeoning field. rsc.org By attaching bulky groups like cyano-substituted stilbene (B7821643), it's possible to prevent π–π stacking in the aggregate state, thereby enhancing fluorescence emission for brighter and more efficient OLEDs. rsc.org

Organic Photovoltaics (OPVs): In the realm of solar energy, ICZ derivatives are attractive as donor materials in bulk heterojunction solar cells due to their electron-donating nature and good hole-transporting capabilities. ossila.com The 6-carbaldehyde position can be functionalized to fine-tune the material's absorption spectrum to better match the solar spectrum. Research will aim to create donor-acceptor copolymers incorporating the ICZ unit to achieve broader absorption and improved power conversion efficiencies.

Device Application Key ICZ Property Future Research Goal Relevant Findings
OFETs High charge carrier mobility, planarityDevelopment of stable n-type and ambipolar materialsHole mobilities up to 0.22 cm²/V·s achieved. rsc.org
OLEDs Wide bandgap, high thermal stabilityBlue TADF emitters, improved host materialsUsed as hole-transporting and host materials. ossila.com
OPVs Electron-donating, good hole transportBroader solar spectrum absorptionUsed as building blocks for semiconducting polymers. ossila.com

Advanced Sensing and Imaging Probe Design

The unique photophysical properties of the indolo[3,2-b]carbazole scaffold make it an excellent platform for designing fluorescent and colorimetric probes. The 6-carbaldehyde group provides a convenient handle to introduce specific recognition units for detecting various analytes.

Emerging research in this area includes:

Ratiometric Fluorescent Probes: A novel asymmetric ICZ derivative has been synthesized that acts as a ratiometric fluorescent probe, showing a distinct color change upon detection of the fluoride (B91410) ion. sci-hub.se Future designs will target other environmentally and biologically important ions and molecules.

Chromogenic Sensors: Researchers have developed chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazoles, demonstrating the potential of this class of compounds for visual detection of analytes. rsc.org

Aggregation-Enhanced Emission (AIEE) Sensors: Materials exhibiting AIEE are highly valuable for biological sensing as they are often non-emissive when molecularly dissolved but become highly fluorescent upon aggregation, for example, when binding to a target biomolecule. rsc.org Synthesizing derivatives of this compound that possess AIEE characteristics could lead to highly sensitive "turn-on" biosensors. rsc.org

Computational Design of Tailored Indolocarbazole-based Systems

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating the design and discovery of new materials. reading.ac.ukresearchgate.net In the context of indolo[3,2-b]carbazoles, computational studies provide deep insights into their electronic structure, photophysical properties, and intermolecular interactions.

Future computational efforts will be directed towards:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Indolo[3,2-b]carbazole-6-carbaldehyde, and how do catalyst choices influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions between indole derivatives and aldehydes. For example, triflic acid efficiently catalyzes the reaction between chromone-3-carboxaldehydes and indole under mild conditions, achieving high yields (~60–80%) . Alternatively, iodine catalysis in a one-pot approach enables regioselective functionalization, with yields ranging from 20–50% depending on substituents . Catalyst selection impacts reaction speed and purity: triflic acid accelerates cyclization, while iodine facilitates intramolecular coupling.

Q. How is the structural conformation of Indolo[3,2-b]carbazole derivatives characterized, and what insights do crystallographic studies provide?

  • Methodological Answer : X-ray diffraction is critical for confirming coplanar π-stacking in derivatives like 5,11-dioctyl-6,12-dimethylindolo[3,2-b]carbazole. This planar structure enhances charge transport in organic electronics, as observed in OFETs with hole mobility >10⁻³ cm²/V·s . Thermal stability (Tg >150°C) is corroborated by differential scanning calorimetry (DSC), aligning with OLED application requirements .

Q. What are the primary applications of this compound in organic electronics?

  • Methodological Answer : The aldehyde-functionalized derivative serves as a precursor for hole-transport layers (HTLs) in OLEDs due to its electron-donating nitrogen atoms and thermal stability. Device testing shows a luminance efficiency of >50 cd/A when integrated into HTLs . Its π-conjugated backbone also supports OFET fabrication, with mobility values comparable to polythiophenes .

Advanced Research Questions

Q. How do oxidative coupling reactions modulate the dimerization of Indolo[3,2-b]carbazole derivatives, and what mechanistic pathways dominate?

  • Methodological Answer : Oxidative coupling with FeCl₃·6H₂O yields C–C coupled dimers via radical intermediates, while Pd(OAc)₂ promotes C–N coupling through electrophilic aromatic substitution. Reaction conditions (e.g., solvent polarity, catalyst loading) control product distribution. For 6-pentyl derivatives, FeCl₃ achieves >70% dimer purity, whereas Pd(OAc)₂ requires inert atmospheres to prevent side reactions . Mechanistic studies using ESR spectroscopy confirm radical formation in FeCl₃-mediated pathways.

Q. What strategies enable regioselective functionalization of this compound for tailored optoelectronic properties?

  • Methodological Answer : Bromination at C-2/C-8 positions occurs using NBS in DMF, while formylation at C-6 is achieved via Vilsmeier-Haack conditions (POCl₃/DMF). For example, 6,12-dinitro derivatives undergo selective formylation at C-2 (80% yield) using acetyl chloride/DMF, enabling further Suzuki cross-coupling for arylated analogs . Regioselectivity is confirmed by NMR and single-crystal analysis .

Q. How do nitration and subsequent reduction reactions expand the synthetic utility of this compound?

  • Methodological Answer : Acetyl nitrate nitrates 6,12-di(hetero)aryl-substituted derivatives at C-2/C-8 (60–75% yield), while unsubstituted analogs undergo nitration at C-6/C-12. Zinc/HCl reduction converts nitro groups to amines (e.g., 2,8-diamino derivatives, 85% yield), which are precursors for Schiff base formation or coordination chemistry. Denitrohydrogenation of 6,12-dinitro derivatives under H₂/Pd-C yields unsubstituted indolocarbazoles, enabling recyclability studies .

Q. What dual-mode photophysical properties arise from Indolo[3,2-b]carbazole derivatives, and how are they applied in advanced materials?

  • Methodological Answer : Derivatives functionalized with electron-withdrawing groups (e.g., –CHO, –NO₂) exhibit ultralong thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP). For example, 6-formyl-substituted analogs show color-tunable afterglow (λem = 450–600 nm) with lifetimes >500 ms, applicable in anti-counterfeiting inks and bioimaging . Time-resolved spectroscopy and DFT calculations reveal intersystem crossing (ISC) enhancement via spin-orbit coupling.

Data Contradiction Analysis

Q. Discrepancies in reported yields for cyclocondensation reactions: How do reaction conditions and catalyst purity impact reproducibility?

  • Methodological Answer : Triflic acid-catalyzed reactions achieve higher yields (60–80%) compared to iodine-mediated methods (20–50%) due to superior protonation efficiency . However, triflic acid requires anhydrous conditions, whereas iodine tolerates moisture. Impurities in commercial catalysts (e.g., FeCl₃ hydrate) can reduce dimer purity by 15–20%, necessitating pre-purification via sublimation .

Methodological Tables

Functionalization Method Reagents/Conditions Regioselectivity Yield Application Reference
BrominationNBS, DMF, 0°C → RTC-2/C-870–85%Cross-coupling precursors
FormylationPOCl₃/DMF, 80°CC-660–75%AHR ligand synthesis
NitrationAcetyl nitrate, CH₂Cl₂, −20°CC-2/C-8 or C-6/C-1260–75%Amino derivative synthesis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indolo[3,2-b]carbazole-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Indolo[3,2-b]carbazole-6-carbaldehyde

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